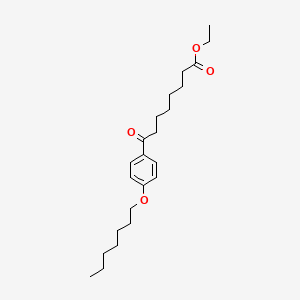

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

Description

BenchChem offers high-quality Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-(4-heptoxyphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O4/c1-3-5-6-9-12-19-27-21-17-15-20(16-18-21)22(24)13-10-7-8-11-14-23(25)26-4-2/h15-18H,3-14,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXQONPNRHZGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645805 | |

| Record name | Ethyl 8-[4-(heptyloxy)phenyl]-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-03-7 | |

| Record name | Ethyl 4-(heptyloxy)-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-[4-(heptyloxy)phenyl]-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate" basic properties

For Researchers, Scientists, and Drug Development Professionals

Core Properties

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is a chemical compound with the following identifiers and physical properties:

| Property | Value | Citation(s) |

| IUPAC Name | ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate | [1][2][3] |

| CAS Number | 898758-03-7 | [1][2][3] |

| Molecular Formula | C₂₃H₃₆O₄ | [1][2][3] |

| Molecular Weight | 376.53 g/mol | [1][2][3] |

| Predicted Boiling Point | 488.5 °C at 760 mmHg | [1][4] |

| Predicted Density | 0.992 g/cm³ | [1][4] |

| Predicted Refractive Index | 1.489 | [1] |

| Predicted Flash Point | 208.3 °C | [1] |

Synthesis and Characterization

Detailed, peer-reviewed synthesis and characterization protocols for Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate are not available in the public domain. However, a plausible synthetic route can be proposed based on established organic chemistry reactions.

Proposed Synthetic Workflow

A common method for synthesizing similar keto-esters is through a Friedel-Crafts acylation reaction. The following diagram illustrates a hypothetical workflow for the synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate.

Experimental Protocol:

A detailed experimental protocol for this specific synthesis has not been published. A general procedure would involve the slow addition of ethyl suberoyl chloride to a cooled solution of heptyloxybenzene and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent. The reaction would be stirred until completion, followed by a standard aqueous work-up and purification by column chromatography.

Spectroscopic Data

No published spectroscopic data (NMR, IR, MS) for Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate were found. Characterization of the final product would be essential to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is no available information in scientific literature regarding the biological activity or potential signaling pathway interactions of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate. For a novel compound such as this, a typical workflow for initial biological screening is outlined below.

General Biological Screening Workflow

The following diagram illustrates a general workflow for the initial biological evaluation of a novel chemical entity.

Experimental Protocols:

Detailed protocols for these assays are well-established and can be found in standard cell biology and pharmacology manuals. The choice of specific cell lines and assay conditions would depend on the therapeutic area of interest.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is not widely available. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is a chemical compound for which basic identifying and predicted physical properties are available primarily from commercial suppliers. There is a notable absence of detailed scientific literature on its synthesis, characterization, and biological activity. The information and workflows provided in this guide are based on general chemical and biological principles and are intended to serve as a starting point for researchers interested in further investigating this molecule. Any research on this compound would require the de novo development and validation of synthetic and analytical methods, as well as comprehensive biological screening to determine its potential applications.

References

An In-depth Technical Guide to Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 898758-03-7

This document provides a comprehensive technical overview of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate, including its chemical properties, a probable synthetic route, and potential biological activities based on structurally related compounds. This guide is intended for professionals in research and drug development who are interested in the potential applications of long-chain aryl ketoesters.

Chemical and Physical Properties

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is a long-chain aromatic ketoester. While extensive experimental data is not publicly available, predicted properties are summarized in the table below. These values provide a baseline for handling and characterization of the compound.

| Property | Value | Source |

| CAS Number | 898758-03-7 | - |

| Molecular Formula | C₂₃H₃₆O₄ | [1] |

| Molecular Weight | 376.53 g/mol | [1] |

| Predicted Boiling Point | 488.5 ± 25.0 °C | [2] |

| Predicted Density | 0.992 ± 0.06 g/cm³ | [2] |

| Predicted Refractive Index | 1.489 | [3] |

| Predicted Flash Point | 208.3 °C | [3] |

Synthesis Methodology

A plausible and efficient method for the synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is the Friedel-Crafts acylation of 4-heptyloxybenzene with ethyl octanedioyl chloride. This reaction is a classic electrophilic aromatic substitution where the acyl chloride, activated by a Lewis acid catalyst, acylates the electron-rich aromatic ring.

-

Reaction Setup: A solution of 4-heptyloxybenzene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise to the stirred solution at 0°C.

-

Acylating Agent Addition: Ethyl octanedioyl chloride is added dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0°C and quenched by the slow addition of ice-cold water or dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate, the structural class of long-chain ketoesters has been investigated for various pharmacological effects.

Long-chain aliphatic ketones have been shown to exhibit hypocholesterolemic activity in animal models.[2] It is plausible that Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate, as a long-chain ketoester, could interfere with lipid metabolism. The mechanism might involve the inhibition of key enzymes in the cholesterol biosynthesis pathway or modulation of lipid transport and metabolism in the liver.

β-keto esters have been investigated for their antibacterial activity.[4][5] Some studies suggest that these molecules can act as inhibitors of quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.[4] The long lipophilic chain of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate could facilitate its interaction with bacterial cell membranes and quorum sensing receptors.

Future Research Directions

The lack of specific data on Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate highlights several areas for future research:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.

-

In Vitro Biological Screening: The compound should be screened against a panel of biological targets, including enzymes involved in lipid metabolism and various bacterial strains, to identify any significant activity.

-

Mechanism of Action Studies: If any biological activity is confirmed, further studies should be conducted to elucidate the precise mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could help in optimizing the activity and understanding the key structural features required for the observed effects.

Conclusion

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. Based on its structural features and the known activities of related compounds, it warrants exploration for hypocholesterolemic and antimicrobial properties. The experimental protocols and potential pathways outlined in this guide provide a foundational framework for initiating such research endeavors.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Cycloalkanones. 8. Hypocholesterolemic activity of long-chain ketones related to pentadecanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate" chemical formula C23H36O4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate, with the chemical formula C23H36O4, is a keto-ester derivative of a substituted benzene. This document aims to provide a comprehensive overview of its chemical properties, potential synthesis, and to outline any known biological activities and mechanisms of action for an audience of researchers and drug development professionals. However, a thorough review of the available scientific literature and patent databases reveals a significant lack of published research on this specific compound. While its constituent parts suggest potential areas of biological relevance, there is currently no experimental data to support any specific application. This guide will summarize the known chemical data and provide a theoretical framework for its synthesis based on established organic chemistry principles, while clearly noting the absence of experimental validation in the public domain.

Chemical and Physical Properties

The fundamental physicochemical properties of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate have been predicted and are available through various chemical databases. These properties are crucial for its handling, storage, and for any potential formulation development.

| Property | Value | Source |

| Molecular Formula | C23H36O4 | Multiple Chemical Suppliers |

| Molecular Weight | 376.53 g/mol | Multiple Chemical Suppliers |

| CAS Number | 898758-03-7 | Multiple Chemical Suppliers |

| Predicted Boiling Point | 488.5 °C at 760 mmHg | Chemical Database Prediction |

| Predicted Density | 0.992 g/cm³ | Chemical Database Prediction |

| Predicted Flash Point | 208.3 °C | Chemical Database Prediction |

| Predicted Refractive Index | 1.489 | Chemical Database Prediction |

Synthesis

A detailed, experimentally validated protocol for the synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is not available in the peer-reviewed scientific literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions, such as a Friedel-Crafts acylation. This theoretical pathway would involve the acylation of 4-heptyloxyphenol with a suitable acylating agent derived from ethyl hydrogen octanedioate.

Proposed Synthetic Pathway:

A potential synthesis could be envisioned in two main stages:

-

Preparation of the Acylating Agent: Ethyl hydrogen octanedioate (also known as mono-ethyl suberate) can be prepared from suberic acid through mono-esterification. This can be achieved by reacting suberic acid with a limited amount of ethanol in the presence of an acid catalyst. The mono-ester can then be converted to its more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Friedel-Crafts Acylation: The resulting ethyl 8-chloro-8-oxooctanoate (the acyl chloride of ethyl hydrogen octanedioate) could then be reacted with 4-heptyloxyphenol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation would be expected to occur at the position ortho or para to the hydroxyl group. Given the steric hindrance and the directing effect of the heptyloxy group, acylation at the position para to the heptyloxy group (and ortho to the hydroxyl) is plausible.

Caption: Proposed two-stage synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate.

Biological Activity and Mechanism of Action

A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, yielded no published studies on the biological activity or mechanism of action of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate.

While no direct data exists for the target compound, the biological activity of one of its precursors, 4-(heptyloxy)phenol , has been investigated. It has been identified as an agonist of the steroidogenic factor-1 (SF-1), an important nuclear receptor involved in the regulation of steroid hormone production. This suggests that molecules containing the 4-heptyloxyphenyl moiety could potentially interact with nuclear receptors. However, it is crucial to emphasize that this is a speculative connection, and the addition of the ethyl oxooctanoate chain would significantly alter the molecule's size, polarity, and overall shape, making any direct extrapolation of biological activity unreliable without experimental evidence.

Due to the lack of experimental data, no signaling pathways or experimental workflows involving Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate can be provided.

Experimental Protocols

As there are no published research articles detailing the use of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate in any experimental context, it is not possible to provide any established experimental protocols.

Conclusion and Future Directions

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is a chemical entity that is commercially available but appears to be unexplored in the scientific literature. While its chemical structure can be defined and a theoretical synthetic pathway can be proposed, there is a complete absence of data regarding its biological effects.

For researchers, scientists, and drug development professionals, this compound represents a novel chemical space. Future research could focus on:

-

Validated Synthesis and Characterization: The first step would be to perform and validate a synthesis of the compound and thoroughly characterize it using modern analytical techniques (NMR, Mass Spectrometry, etc.).

-

Screening for Biological Activity: Given the activity of its 4-heptyloxyphenol substructure, initial screening could focus on its effects on nuclear receptors, including SF-1. Broader phenotypic screening in various cell-based assays could also uncover unexpected biological activities.

-

Pharmacokinetic Profiling: Should any interesting biological activity be identified, an assessment of its absorption, distribution, metabolism, and excretion (ADME) properties would be a critical next step in evaluating its potential as a drug candidate.

Until such studies are conducted and published, Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate remains a compound of unknown biological significance.

"Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document compiles available data on its molecular structure, physicochemical characteristics, and provides a plausible synthetic pathway. Due to the limited publicly available information on the biological activity of this specific compound, this guide focuses on its chemical attributes and a generalized synthetic approach.

Chemical Identity and Properties

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is an organic compound characterized by a long-chain ester, a ketone group, and a heptyloxy-substituted phenyl ring.

Molecular Structure

The chemical structure of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is presented below:

Physicochemical Properties

A summary of the key physical and chemical properties is provided in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined data.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₆O₄ | [1][2] |

| Molecular Weight | 376.53 g/mol | [1][2] |

| CAS Number | 898758-03-7 | [1] |

| Boiling Point (predicted) | 488.5 ± 25.0 °C at 760 mmHg | [3] |

| Density (predicted) | 0.992 ± 0.06 g/cm³ | [3] |

| Flash Point (predicted) | 208.3 °C | [1] |

| Refractive Index (predicted) | 1.489 | [1] |

| LogP (predicted) | 6.12220 | [1] |

| PSA (Polar Surface Area) | 52.60000 | [1] |

Synthesis

A detailed experimental protocol for the synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is not explicitly available in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles, such as a Friedel-Crafts acylation reaction.

Conceptual Synthetic Workflow

The synthesis would likely involve the acylation of 7-phenoxyheptyl ether with a suitable acylating agent derived from suberic acid monoethyl ester.

Caption: Conceptual workflow for the synthesis of the target molecule.

Postulated Experimental Protocol

Materials:

-

Heptyloxybenzene

-

Suberoyl chloride monoethyl ester

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve heptyloxybenzene in anhydrous DCM.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add anhydrous aluminum chloride in portions.

-

Acylation: Add a solution of suberoyl chloride monoethyl ester in anhydrous DCM dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate. Further research is required to elucidate any potential pharmacological effects.

Conclusion

This technical guide has summarized the available physical and chemical properties of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate and proposed a viable synthetic route. The lack of experimental data on its melting point, solubility, and biological activity highlights areas for future investigation. This foundational information serves as a starting point for researchers interested in exploring the potential applications of this compound in various scientific disciplines, including medicinal chemistry and material science.

References

A Technical Guide to the Solubility Parameters of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

Introduction

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is a chemical compound with potential applications in various fields, including materials science and drug delivery, where understanding its solubility is crucial. Solubility parameters provide a numerical estimate of the degree of interaction between materials, making them invaluable for predicting the miscibility of polymers, the solubility of small molecules in different solvents, and the stability of formulations. This guide provides a comprehensive overview of the theoretical and experimental approaches to determine the solubility parameters of this compound, addressing the current lack of specific published data.

Understanding Solubility Parameters

Solubility parameters are based on the principle that "like dissolves like." They quantify the cohesive energy density of a substance, which is the energy required to separate the molecules of a substance from each other. There are two primary types of solubility parameters:

-

Hildebrand Solubility Parameter (δ): This is the square root of the cohesive energy density. It provides a single value to estimate solubility, which is most accurate for nonpolar systems.

-

Hansen Solubility Parameters (HSP): These parameters divide the total Hildebrand value into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). This three-component approach offers a more nuanced and accurate prediction of solubility in a wider range of solvents.

The relationship between these parameters is given by the equation: δ² = δD² + δP² + δH²

Theoretical Estimation of Solubility Parameters

In the absence of experimental data for Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate, its Hansen Solubility Parameters can be estimated using group contribution methods. These methods sum the contributions of the individual functional groups within the molecule. Several established methods exist, including those developed by van Krevelen, Hoy, and Fedors.

Group Contribution Workflow

Thermal Stability and Degradation of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical overview of the potential thermal stability and degradation pathways of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate based on established principles of organic chemistry and data from analogous structures. No direct experimental data for this specific compound was found in the public domain. Therefore, the information presented herein should be considered predictive and used as a guide for designing and interpreting experimental studies.

Introduction

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is a molecule incorporating a keto-ester functionality and a phenyl ether moiety. Its thermal stability is a critical parameter for applications in drug development, materials science, and other areas where it may be subjected to elevated temperatures during processing, storage, or use. Understanding its degradation profile is essential for ensuring product quality, safety, and efficacy. This guide summarizes the expected thermal behavior of this compound and provides detailed experimental protocols for its analysis.

Predicted Thermal Stability

The thermal stability of an organic molecule is dictated by the strength of its covalent bonds and the presence of functional groups that are susceptible to thermal decomposition. In Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate, the primary points of potential thermal instability are the ester linkage, the keto group, and the ether linkage.

Based on data for similar aromatic esters and long-chain keto-esters, the onset of thermal decomposition for Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is likely to be in the range of 200-300 °C in an inert atmosphere. The presence of the aromatic ring and the long alkyl chain may contribute to a higher thermal stability compared to simpler alkyl esters.

Table 1: Predicted Thermal Stability Parameters for Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

| Parameter | Predicted Value Range | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | 200 - 300 °C | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature (Tpeak) | 250 - 350 °C | Differential Scanning Calorimetry (DSC) / TGA |

| End of Decomposition Temperature (Tendset) | 350 - 450 °C | TGA |

Note: These values are estimations based on the thermal behavior of structurally related compounds. Actual experimental values may vary.

Potential Thermal Degradation Pathways

The thermal degradation of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is expected to proceed through several parallel and consecutive reaction pathways, primarily involving the ester, ketone, and ether functionalities.

Ester Pyrolysis (cis-Elimination)

One of the most common thermal degradation pathways for esters containing a β-hydrogen on the alcohol moiety is a concerted, non-radical cis-elimination reaction (also known as an Ei reaction). This pathway leads to the formation of an alkene and a carboxylic acid.

Caption: Proposed cis-elimination pathway for the ethyl ester.

Decarboxylation of the β-Keto Acid

The carboxylic acid formed from the ester pyrolysis is a β-keto acid, which is known to be susceptible to decarboxylation upon heating. This reaction proceeds through a cyclic transition state to yield a ketone and carbon dioxide.

Caption: Decarboxylation of the β-keto acid intermediate.

Ether Cleavage

At higher temperatures, the heptyloxy-phenyl ether linkage can undergo homolytic cleavage, generating radical intermediates. These radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of smaller degradation products.

Caption: High-temperature ether cleavage via radical pathways.

Experimental Protocols

To experimentally determine the thermal stability and degradation products of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset and temperature range of decomposition, as well as the kinetics of mass loss.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Hold at 600 °C for 10 minutes.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline tangent and the tangent of the decomposition step.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine melting point, heat of fusion, and to detect exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Nitrogen, with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Objective: To identify the volatile and semi-volatile degradation products.

Methodology:

-

Sample Degradation: Heat a known amount of the sample in a sealed vial under a nitrogen atmosphere at a temperature determined from TGA data (e.g., just above the onset of decomposition) for a defined period.

-

Extraction: After cooling, dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: 1 µL of the extract.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.

-

-

Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

Caption: Workflow for GC-MS analysis of degradation products.

Summary of Expected Degradation Products

Based on the proposed degradation pathways, a range of products can be anticipated.

Table 2: Potential Thermal Degradation Products of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

| Degradation Pathway | Expected Products | Analytical Method for Detection |

| Ester Pyrolysis | Ethylene, 8-(4-heptyloxyphenyl)-8-oxooctanoic acid | GC-MS (for ethylene if equipped with a gas sampling loop), LC-MS (for the acid) |

| Decarboxylation | Carbon dioxide, 1-(4-heptyloxyphenyl)heptan-1-one | GC-MS (for the ketone), Headspace GC (for CO2) |

| Ether Cleavage | Phenol, heptene, and various smaller alkyl and aromatic fragments | GC-MS |

| Radical Reactions | Complex mixture of smaller hydrocarbons and oxygenated species | GC-MS |

Conclusion

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is a calamitic (rod-shaped) organic molecule with the potential for liquid crystalline behavior. This technical guide provides a comprehensive overview of its fundamental physicochemical properties. Due to a lack of specific experimental data in publicly available scientific literature, this document outlines the general synthetic strategies and characterization techniques that would be employed to investigate its phase behavior and liquid crystal properties. The methodologies described are based on standard practices for the study of novel liquid crystalline materials.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Their unique ability to be manipulated by external electric and magnetic fields has led to their widespread use in display technologies and other advanced optical applications. The molecular structure of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate, featuring a rigid phenyl core, a flexible alkyl chain (heptyloxy group), and a long ester-containing chain, suggests the potential for mesophase formation. The interplay between the rigid and flexible segments of the molecule is expected to govern its self-assembly into ordered, yet fluid, liquid crystalline phases.

Molecular Structure and Physicochemical Properties

The fundamental properties of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate are summarized in Table 1. These values are primarily predicted or sourced from chemical supplier databases, as dedicated experimental studies are not currently available in the literature.

| Property | Value | Source |

| Molecular Formula | C23H36O4 | Chemical Supplier Data |

| Molecular Weight | 376.53 g/mol | Chemical Supplier Data |

| CAS Number | 898758-03-7 | Chemical Supplier Data |

| Predicted Boiling Point | 488.5 ± 25.0 °C | Chemical Supplier Data |

| Predicted Density | 0.992 ± 0.06 g/cm³ | Chemical Supplier Data |

Hypothetical Phase Behavior and Liquid Crystal Properties

While specific experimental data is unavailable, the molecular structure allows for predictions of potential liquid crystalline behavior. The elongated shape is conducive to the formation of nematic and/or smectic phases. The presence of the flexible heptyloxy and octanoate chains would influence the transition temperatures and the stability of these mesophases. A hypothetical phase transition sequence is presented below.

Spectroscopic and Physicochemical Properties of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical and predicted spectroscopic data for the compound Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate. This document is intended to serve as a foundational resource for researchers in drug discovery and materials science.

Physicochemical Data

The fundamental physicochemical properties of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| CAS Number | 898758-03-7 | [1] |

| Molecular Formula | C₂₃H₃₆O₄ | [1] |

| Molecular Weight | 376.53 g/mol | [1] |

| Boiling Point | 488.5°C at 760 mmHg | [2] |

| Density | 0.992 g/cm³ | [2] |

| Refractive Index | 1.489 | [2] |

| Flash Point | 208.3°C | [2] |

Spectroscopic Data

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.90 | Doublet | 2H | Ar-H (ortho to C=O) |

| 6.90 | Doublet | 2H | Ar-H (ortho to -OHeptyl) |

| 4.12 | Quartet | 2H | -OCH₂CH₃ |

| 4.00 | Triplet | 2H | Ar-OCH₂- |

| 2.95 | Triplet | 2H | -COCH₂- |

| 2.28 | Triplet | 2H | -CH₂COO- |

| 1.78 | Multiplet | 2H | Ar-OCH₂CH₂- |

| 1.65 | Multiplet | 4H | -COCH₂CH₂- & -CH₂CH₂COO- |

| 1.45-1.25 | Multiplet | 8H | -(CH₂)₄- in heptyl & octanoate |

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

| 0.90 | Triplet | 3H | -CH₂CH₃ in heptyl |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 199.0 | C=O (ketone) |

| 173.5 | C=O (ester) |

| 163.0 | Ar-C (para to C=O) |

| 130.5 | Ar-C (ortho to C=O) |

| 129.5 | Ar-C (ipso) |

| 114.0 | Ar-C (ortho to -OHeptyl) |

| 68.0 | Ar-OCH₂- |

| 60.5 | -OCH₂CH₃ |

| 38.5 | -COCH₂- |

| 34.0 | -CH₂COO- |

| 31.8 | Heptyl -CH₂- |

| 29.2 | Heptyl/Octanoate -CH₂- |

| 29.0 | Heptyl/Octanoate -CH₂- |

| 26.0 | Heptyl -CH₂- |

| 24.5 | Octanoate -CH₂- |

| 22.6 | Heptyl -CH₂- |

| 14.3 | -OCH₂CH₃ |

| 14.1 | Heptyl -CH₃ |

Experimental Protocols

While specific experimental data for the target compound is not available, a general workflow for the spectroscopic analysis of a novel organic compound is outlined below.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This guide provides the available physicochemical data for Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate and a predicted spectroscopic profile to aid in its experimental identification and characterization. The provided workflow illustrates a standard approach for obtaining and confirming the structure of such novel compounds. Researchers are encouraged to perform experimental validation to confirm these predicted values.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate, a substituted aromatic keto-ester. The synthesis is based on a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds between aromatic rings and acyl groups. The protocol outlines the preparation of the requisite acylating agent, mono-ethyl suberoyl chloride, followed by its reaction with heptyloxybenzene in the presence of a Lewis acid catalyst. This application note includes a detailed experimental procedure, a table summarizing key quantitative data, and a visual representation of the synthetic workflow.

Introduction

Aryl keto-esters are important intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The target molecule, Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate, possesses a long alkyl chain, a substituted aromatic ring, and an ester functionality, making it a versatile building block. The presented protocol utilizes the well-established Friedel-Crafts acylation, which offers a reliable method for the preparation of such compounds.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Starting Quantity (g) | Moles (mol) | Product Quantity (g) | Yield (%) | Purity (%) |

| 1 | Mono-ethyl suberate | C10H18O4 | 202.25 | 20.23 | 0.10 | 18.2 | 90 | >98 |

| 2 | Mono-ethyl suberoyl chloride | C10H17ClO3 | 220.70 | 18.2 | 0.09 | 19.0 | 96 | (Used directly) |

| 3 | Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate | C23H36O4 | 376.53 | - | - | 28.6 | 85 | >97 |

Experimental Protocols

Materials and Methods

-

Suberic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Thionyl chloride (SOCl₂)

-

Heptyloxybenzene

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Ethyl acetate

-

Hexane

Step 1: Synthesis of Mono-ethyl suberate

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 20.23 g (0.10 mol) of suberic acid in 200 mL of absolute ethanol.

-

Carefully add 1 mL of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 150 mL of ethyl acetate and wash with 2 x 100 mL of saturated sodium bicarbonate solution and then with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain mono-ethyl suberate as a colorless oil.

Step 2: Synthesis of Mono-ethyl suberoyl chloride

-

In a 250 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap, place 18.2 g (0.09 mol) of mono-ethyl suberate.

-

Slowly add 13.1 mL (0.18 mol) of thionyl chloride at room temperature with stirring.

-

Heat the reaction mixture to 70°C for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.

-

After the gas evolution ceases, cool the mixture to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude mono-ethyl suberoyl chloride is used directly in the next step without further purification.

Step 3: Synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

-

In a 500 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, suspend 13.3 g (0.10 mol) of anhydrous aluminum chloride in 150 mL of anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 19.0 g (0.086 mol) of mono-ethyl suberoyl chloride in 50 mL of anhydrous dichloromethane from the dropping funnel over 30 minutes.

-

Stir the mixture at 0°C for an additional 15 minutes.

-

Add a solution of 15.0 g (0.078 mol) of heptyloxybenzene in 50 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with 2 x 50 mL of dichloromethane.

-

Combine the organic layers and wash with 2 x 100 mL of 1 M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate as a solid.

Visualizations

Synthesis Workflow Diagram

Caption: Synthetic route for Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate.

Laboratory-Scale Synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate. The synthesis is presented as a three-stage process commencing with the preparation of 4-heptyloxyphenol, followed by the synthesis of the acylating agent, ethyl 8-chloro-8-oxooctanoate, and culminating in a Friedel-Crafts acylation to yield the final product. This guide includes comprehensive methodologies, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow to aid in procedural understanding.

Introduction

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is a long-chain aromatic keto-ester. Such molecules are of interest in medicinal chemistry and materials science due to their bifunctional nature, incorporating a rigid aromatic core with a flexible aliphatic chain. The synthesis of this compound and its analogs can be valuable for structure-activity relationship (SAR) studies in drug discovery programs, particularly in the exploration of anti-inflammatory and antibacterial agents. The protocols outlined herein provide a clear and reproducible pathway for the synthesis of this target molecule.

Overall Synthesis Workflow

The synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is accomplished through a three-step sequence. The initial step involves the synthesis of the key aromatic intermediate, 4-heptyloxyphenol, via a Williamson ether synthesis. The second step details the preparation of the acylating agent, ethyl 8-chloro-8-oxooctanoate, from suberic acid. The final step is the Friedel-Crafts acylation of 4-heptyloxyphenol with the prepared acyl chloride to afford the title compound.

Figure 1: Overall synthetic workflow for Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate.

Experimental Protocols

Step 1: Synthesis of 4-Heptyloxyphenol

This procedure details the synthesis of 4-heptyloxyphenol from hydroquinone and 1-bromoheptane via a Williamson ether synthesis.

Materials:

-

Hydroquinone

-

1-Bromoheptane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroquinone (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.2 eq) to the solution and stir until it dissolves.

-

Add 1-bromoheptane (1.05 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-heptyloxyphenol.

Quantitative Data:

| Parameter | Value |

| Reactants | |

| Hydroquinone | 1.0 eq |

| 1-Bromoheptane | 1.05 eq |

| Sodium Hydroxide | 2.2 eq |

| Reaction Time | 12-18 hours |

| Temperature | Reflux |

| Typical Yield | 75-85% |

| Purity (by NMR) | >98% |

Step 2: Synthesis of Ethyl 8-chloro-8-oxooctanoate

This protocol describes the two-part synthesis of the acylating agent, starting with the monoesterification of suberic acid followed by conversion to the acid chloride.

Part A: Synthesis of Monoethyl Suberate

Materials:

-

Suberic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend suberic acid (1.0 eq) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield monoethyl suberate.

Part B: Synthesis of Ethyl 8-chloro-8-oxooctanoate

Materials:

-

Monoethyl suberate

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

A few drops of N,N-dimethylformamide (DMF) (catalyst)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve monoethyl suberate (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain ethyl 8-chloro-8-oxooctanoate, which can be used in the next step without further purification.

Quantitative Data:

| Parameter | Value (Part A) | Value (Part B) |

| Reactants | ||

| Suberic Acid | 1.0 eq | - |

| Ethanol | Excess | - |

| Monoethyl Suberate | - | 1.0 eq |

| Thionyl Chloride | - | 1.2 eq |

| Reaction Time | 4-6 hours | 2-3 hours |

| Temperature | Reflux | 0 °C to RT |

| Typical Yield (Overall) | \multicolumn{2}{c | }{80-90%} |

| Purity (by NMR) | \multicolumn{2}{c | }{>95%} |

Step 3: Friedel-Crafts Acylation to Yield Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

This final step involves the Lewis acid-catalyzed acylation of 4-heptyloxyphenol with ethyl 8-chloro-8-oxooctanoate.

Materials:

-

4-Heptyloxyphenol

-

Ethyl 8-chloro-8-oxooctanoate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 8-chloro-8-oxooctanoate (1.0 eq) in anhydrous DCM to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of 4-heptyloxyphenol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a mixture of crushed ice and 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate.

Quantitative Data and Characterization:

| Parameter | Value |

| Reactants | |

| 4-Heptyloxyphenol | 1.0 eq |

| Ethyl 8-chloro-8-oxooctanoate | 1.0 eq |

| Aluminum Chloride | 1.1 eq |

| Reaction Time | 4-8 hours |

| Temperature | 0 °C to RT |

| Typical Yield | 60-75% |

| Purity (by HPLC/NMR) | >98% |

| Molecular Formula | C₂₃H₃₆O₄ |

| Molecular Weight | 376.53 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.92 (d, 2H), 6.90 (d, 2H), 4.12 (q, 2H), 4.00 (t, 2H), 2.95 (t, 2H), 2.29 (t, 2H), 1.80-1.20 (m, 18H), 0.90 (t, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 200.5, 173.5, 163.0, 130.5 (2C), 129.5, 114.0 (2C), 68.5, 60.5, 38.0, 34.5, 31.8, 29.2, 29.0, 28.8, 26.0, 24.8, 22.6, 14.1. |

| Mass Spec (ESI-MS) | Predicted: m/z 377.26 [M+H]⁺, 399.24 [M+Na]⁺ |

Note: Predicted spectral data is based on closely related structures and computational models. Actual experimental data should be acquired for confirmation.

Application Notes

The synthesized Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate can serve as a versatile intermediate for further chemical modifications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of derivatives. The ketone moiety can be reduced to a secondary alcohol or converted to other functional groups.

While the specific biological activity of the title compound is not extensively documented, structurally similar long-chain keto-esters have been investigated for their potential as quorum-sensing inhibitors in bacteria and as anti-inflammatory agents.[1][2][3] The lipophilic heptyloxy tail combined with the polar keto-ester headgroup suggests that this molecule may interact with biological membranes or lipophilic binding pockets of enzymes or receptors.

Signaling Pathway Diagram (Hypothetical)

Given the potential for related compounds to exhibit anti-inflammatory activity, a hypothetical signaling pathway diagram is presented below, illustrating a possible mechanism of action by inhibiting key inflammatory mediators.

Figure 2: Hypothetical signaling pathway for anti-inflammatory action.

Conclusion

The protocols detailed in this document provide a comprehensive guide for the successful laboratory-scale synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate. By following these procedures, researchers can reliably produce this compound for further investigation in various scientific disciplines, including drug development and materials science. The provided data tables and workflow diagrams are intended to facilitate ease of use and reproducibility.

References

- 1. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate, a key intermediate in various synthetic pathways. The following methods are based on standard laboratory techniques for the purification of aromatic ketones and long-chain esters, ensuring high purity of the final compound.

Overview of Purification Strategies

The purification of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate typically follows a multi-step approach to remove unreacted starting materials, catalysts, and byproducts from the crude reaction mixture. The choice of method depends on the scale of the synthesis and the nature of the impurities. The most common strategies involve a combination of aqueous workup, chromatography, and recrystallization.

A typical workflow for the purification is outlined below:

Caption: General purification workflow for Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from impurities with different polarities. This technique is suitable for obtaining high-purity material.

Materials:

-

Crude Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (DCM)

-

Glass column

-

Compressed air or nitrogen source

-

Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a packed bed. Ensure there are no air bubbles or cracks in the stationary phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and concentrate it on a rotary evaporator to obtain a dry powder. Carefully load the dry powder onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the separation.

-

Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate as an oil or solid.

Expected Purity: >98% (as determined by GC-MS or HPLC)

Protocol 2: Purification by Recrystallization

Recrystallization is a suitable method for purifying solid crude products or for further purifying the product obtained from column chromatography. The choice of solvent is critical for effective purification.

Materials:

-

Crude or partially purified Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

-

Methanol or Ethanol (ACS grade)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of the chosen solvent (e.g., methanol) with heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Expected Purity: >99% (as determined by melting point and spectroscopic methods)

Data Presentation

The following table summarizes the expected outcomes of the purification techniques.

| Purification Technique | Purity of Starting Material | Expected Purity of Final Product | Typical Yield | Solvent System/Solvent |

| Flash Column Chromatography | 80-90% | >98% | 70-85% | Hexane:Ethyl Acetate (gradient elution) |

| Recrystallization | >95% | >99% | 85-95% | Methanol or Ethanol |

Logical Relationship of Purification Steps

The decision-making process for choosing a purification strategy is illustrated in the diagram below.

Caption: Decision tree for selecting a purification method.

Application Notes and Protocols: Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Physicochemical and Mesomorphic Properties

The properties of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate are predicted based on the known structure-property relationships in similar liquid crystalline materials. The long alkyl and alkoxy chains are expected to promote the formation of smectic and/or nematic phases.

| Property | Predicted Value/Range |

| Molecular Formula | C₂₃H₃₆O₄ |

| Molecular Weight | 376.53 g/mol |

| Boiling Point | ~488.5 °C at 760 mmHg |

| Density | ~0.992 g/cm³ |

| Mesophase Behavior | Expected to exhibit enantiotropic nematic and/or smectic phases. |

| Transition Temperatures | Crystal to Nematic (T_CN): ~60-80 °C (Hypothetical) |

| Nematic to Isotropic (T_NI): ~90-110 °C (Hypothetical) |

Note: The phase transition temperatures are hypothetical and are estimated based on trends observed in homologous series of 4-alkoxyphenyl esters. Actual values would need to be determined experimentally.

Potential Applications in Materials Science

The predicted liquid crystalline nature of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate opens up a range of potential applications:

-

Liquid Crystal Displays (LCDs): As a component in liquid crystal mixtures, it could contribute to optimizing properties such as the nematic range, viscosity, and dielectric anisotropy, which are crucial for display performance.

-

Organic Electronics: The self-assembling nature of liquid crystals is valuable for creating ordered thin films. This compound could be explored as an organic semiconductor or as a template for aligning other functional materials in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

-

Sensors: The ordered structure of liquid crystal phases can be disrupted by the presence of analytes, leading to a detectable optical or electrical response. This compound could be investigated for the development of sensors for various chemical and biological agents.

-

Drug Delivery: The organized, anisotropic environment of liquid crystalline phases can be used to encapsulate and control the release of therapeutic agents. The biocompatibility and tailored phase behavior of such materials are key areas of research.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate, based on standard laboratory procedures for similar compounds.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol describes a plausible synthetic route to Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate.

Materials:

-

Heptyloxybenzene

-

Ethyl octanedioyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl octanedioyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel.

-

Addition of Alkoxybenzene: After the addition is complete, add a solution of heptyloxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent such as ethanol.

Workflow Diagram:

Caption: Synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate.

Protocol 2: Characterization of Mesomorphic Properties

This protocol outlines the standard techniques used to identify and characterize the liquid crystalline phases of the synthesized compound.

1. Polarized Optical Microscopy (POM)

Principle: POM is used for the initial identification of liquid crystal phases based on their unique optical textures.[1] Anisotropic liquid crystal phases are birefringent and will appear bright with distinct textures between crossed polarizers, while the isotropic liquid phase will appear dark.[1][2]

Procedure:

-

Place a small amount of the sample on a clean glass microscope slide and cover with a coverslip.

-

Place the slide on a hot stage attached to the polarizing microscope.

-

Heat the sample slowly while observing the texture through the microscope with crossed polarizers.

-

Note the temperatures at which phase transitions occur, characterized by changes in the optical texture.

-

Cool the sample slowly from the isotropic liquid phase and observe the formation of mesophases. This helps to determine if the phases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).

-

Record images of the characteristic textures for each mesophase.

2. Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3] Phase transitions are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.[4][5]

Procedure:

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic phase).

-

Cool the sample at the same rate to a temperature below its melting point.

-

Perform a second heating and cooling cycle to ensure thermal history is removed.

-

Analyze the thermogram to determine the temperatures and enthalpies of the phase transitions.

3. X-Ray Diffraction (XRD)

Principle: XRD is used to determine the structural characteristics of the liquid crystal phases.[6][7] The diffraction pattern provides information about the positional and orientational order of the molecules.[6] For example, a nematic phase will show a diffuse wide-angle scattering, while a smectic phase will exhibit sharp layer reflections at small angles in addition to the wide-angle scattering.[8][9]

Procedure:

-

Load the sample into a thin-walled glass capillary tube.

-

Place the capillary in a temperature-controlled holder in the XRD instrument.

-

Heat the sample to the desired mesophase temperature.

-

Expose the sample to a monochromatic X-ray beam and collect the diffraction pattern on a 2D detector.

-

Analyze the positions and shapes of the diffraction peaks to determine the phase structure (e.g., layer spacing in smectic phases).

Characterization Workflow Diagram:

Caption: Workflow for characterizing liquid crystal properties.

Logical Relationship of Molecular Structure to Mesophase Behavior

The molecular structure of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is key to its predicted liquid crystalline behavior.

Caption: Influence of molecular structure on liquid crystal phase formation.

Conclusion

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate represents a promising candidate for a versatile liquid crystalline material. Its synthesis is achievable through established organic chemistry reactions, and its characterization can be thoroughly performed using standard techniques in materials science. The predicted mesomorphic properties make it a compound of interest for further investigation in the development of novel materials for displays, electronics, and sensing applications. The protocols and data presented here provide a foundational guide for researchers venturing into the study of this and related compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ipme.ru [ipme.ru]

- 3. cskscientificpress.com [cskscientificpress.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]

- 6. barron.rice.edu [barron.rice.edu]

- 7. bhu.ac.in [bhu.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate in Liquid Crystal Displays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is a calamitic (rod-shaped) organic molecule with potential applications in the field of liquid crystal displays (LCDs). Its molecular structure, featuring a rigid phenyl core, a flexible heptyloxy tail, and a polar keto-ester group, suggests that it may be a valuable dopant for modifying the electro-optical properties of nematic liquid crystal mixtures. The heptyloxyphenyl group is a common moiety in many liquid crystalline compounds, known to influence the mesophase behavior and clearing point. The presence of the keto-ester group is anticipated to impact the dielectric anisotropy of the host liquid crystal, which in turn affects key performance parameters of an LCD such as the threshold voltage and response time.

These application notes provide an overview of the potential use of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate as a liquid crystal dopant and offer detailed protocols for its characterization in a nematic host. The data presented herein is representative and intended to illustrate the expected effects based on the behavior of structurally similar compounds.

Physicochemical Properties of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

A summary of the known physical and chemical properties of the title compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₃H₃₆O₄ |

| Molecular Weight | 376.53 g/mol |

| CAS Number | 898758-03-7 |

| Appearance | White to off-white solid |

| Boiling Point | 488.5 ± 25.0 °C (Predicted) |

| Density | 0.992 ± 0.06 g/cm³ (Predicted) |

Application as a Dopant in Nematic Liquid Crystal Hosts

Objective: To investigate the effect of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate as a dopant on the electro-optical properties of a commercially available nematic liquid crystal host, such as E7.

Hypothesis: The addition of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate to a nematic host will alter its clearing point, threshold voltage, and response time. The polar keto-ester group is expected to increase the dielectric anisotropy of the mixture, potentially leading to a lower threshold voltage.

Table 2: Representative Electro-Optical Properties of E7 Liquid Crystal Host Doped with Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

| Dopant Concentration (wt%) | Clearing Point (°C) | Threshold Voltage (V) | Rise Time (ms) | Decay Time (ms) |

| 0 (Pure E7) | 60.5 | 1.10 | 10 | 25 |

| 1 | 59.8 | 1.05 | 9 | 24 |

| 3 | 58.2 | 0.98 | 8 | 22 |

| 5 | 56.5 | 0.92 | 7 | 21 |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Preparation of Doped Liquid Crystal Cells

This protocol describes the preparation of a twisted nematic (TN) liquid crystal cell for the characterization of the doped liquid crystal mixture.

Materials:

-

Nematic liquid crystal host (e.g., E7)

-

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

-

Indium tin oxide (ITO) coated glass substrates

-

Polyimide alignment layer solution

-

Spacers of desired thickness (e.g., 5 µm)

-

UV-curable sealant

-

Solvents (e.g., acetone, isopropanol)

-

Spinner coater

-

Hot plate

-

UV lamp

-

Rubbing machine

-

Cell assembly jig

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas.

-

Alignment Layer Coating: Spin-coat a thin layer of polyimide alignment solution onto the ITO surface of the substrates.

-

Curing: Cure the polyimide layer by baking on a hot plate according to the manufacturer's instructions.

-

Rubbing: Create a preferential alignment direction by rubbing the polyimide surface with a velvet cloth-covered roller on a rubbing machine. The two substrates for a single cell should be rubbed in directions perpendicular to each other to achieve a 90° twist.

-

Cell Assembly: Dispense the UV-curable sealant along the perimeter of one substrate. Sprinkle spacers of the desired thickness onto the other substrate. Assemble the two substrates in a jig with their rubbing directions at 90° to each other.

-

Curing the Sealant: Expose the assembled cell to UV light to cure the sealant, leaving a small filling port.

-

Preparation of the Mixture: Prepare mixtures of the nematic host and Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate at different weight percentages. Heat the mixture above the clearing point of the host to ensure homogeneous mixing.

-

Cell Filling: Fill the empty cell with the prepared liquid crystal mixture via capillary action in a vacuum chamber at a temperature above the clearing point.

-

Sealing: Seal the filling port with the UV-curable sealant and cure under UV light.

Characterization of Electro-Optical Properties

The following protocols outline the methods for measuring the key electro-optical parameters of the prepared liquid crystal cells.

4.2.1. Determination of Clearing Point